PSS-Octa(2-trichlorosilylethyl) substituted

Übersicht

Beschreibung

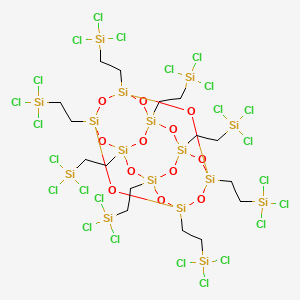

PSS-Octa(2-trichlorosilylethyl) substituted: is a compound with the chemical formula C16H32Cl24O12Si16 and a molecular weight of 1716.66 g/mol . It is a type of polyhedral oligomeric silsesquioxane (POSS) that has been modified with trichlorosilylethyl groups. This compound is known for its unique structural properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of PSS-Octa(2-trichlorosilylethyl) substituted typically involves the reaction of octakis(2-hydroxyethyl) POSS with trichlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the process. The reaction conditions include:

Temperature: Typically around 25-30°C

Solvent: Anhydrous toluene or another suitable organic solvent

Catalyst: A Lewis acid such as tin(IV) chloride

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactors: Large-scale reactors with precise temperature and pressure control

Purification: Techniques such as distillation and recrystallization to ensure high purity

Quality Control: Rigorous testing to meet industry standards

Analyse Chemischer Reaktionen

Hydrolysis and Condensation Reactions

The trichlorosilane (-SiCl₃) groups undergo hydrolysis in aqueous or humid environments, forming silanol (-SiOH) intermediates. These intermediates participate in condensation reactions to generate siloxane (-Si-O-Si-) networks.

Key Observations :

-

Hydrolysis occurs rapidly under ambient conditions due to the high electrophilicity of silicon-bound chlorine atoms .

-

Condensation reactions are pH-dependent, with optimal siloxane formation occurring under mildly acidic conditions (pH ~5) .

Reaction Scheme :

Functionalization via Nucleophilic Substitution

The trichlorosilane groups react with nucleophiles (e.g., alcohols, amines) to form stable siloxane or silane derivatives.

Experimental Findings :

-

Reaction with methanol yields methoxy-substituted POSS:

-

Primary amines (e.g., ethylenediamine) form amine-functionalized POSS, enhancing compatibility with organic polymers .

Crosslinking with Organic Monomers

PSS-Octa(2-trichlorosilylethyl) acts as a crosslinker in hybrid organic-inorganic materials.

Case Study :

-

Epoxy Functionalization : Reacting with allyl glycidyl ether (AGE) via platinum-catalyzed hydrosilylation introduces epoxy groups, enabling covalent bonding with epoxy resins .

-

Hydroxyl Functionalization : Hydrolysis of trichlorosilane groups followed by condensation with tetraethyl orthosilicate (TEOS) forms dense silica networks .

Comparative Reactivity with Other POSS Derivatives

The reactivity of PSS-Octa(2-trichlorosilylethyl) is influenced by its substituents, as shown below:

| POSS Compound | Substituent | Reactivity Profile | Key Applications |

|---|---|---|---|

| PSS-Octa(2-trichlorosilylethyl) | -SiCl₃ | High reactivity (hydrolysis, substitution) | Hybrid materials, crosslinkers |

| PSS-Octakis(dimethylsilyloxy) | -Si(OCH₃)₂ | Moderate reactivity (slower hydrolysis) | Hydrophobic coatings |

| PSS-Octaphenyl | -C₆H₅ | Low reactivity (inert under mild conditions) | Thermal stabilizers |

Stability and Byproduct Formation

-

Hydrolysis Byproducts : HCl is released during hydrolysis, requiring neutralization in industrial processes .

-

Thermal Stability : Decomposition begins at >300°C, with residual siloxane frameworks remaining stable up to 600°C .

Advanced Functionalization Pathways

Recent studies highlight innovative modifications:

Wissenschaftliche Forschungsanwendungen

Materials Science

1.1 Hybrid Organic-Inorganic Materials

PSS-Octa(2-trichlorosilylethyl) substituted is utilized in the synthesis of hybrid materials that combine organic and inorganic components. These materials exhibit enhanced mechanical properties, thermal stability, and chemical resistance. The incorporation of this POSS compound into polymer matrices can lead to improved performance in applications such as coatings and composites .

1.2 Nanocomposites

The compound is also employed in the development of nanocomposites, where it acts as a reinforcing agent. Its unique structure allows for the formation of a three-dimensional network that enhances the mechanical strength and thermal stability of the composite materials. This application is particularly beneficial in industries such as automotive and aerospace, where lightweight and durable materials are essential .

Nanotechnology

2.1 Nanostructured Coatings

This compound is used to create nanostructured coatings that provide superior hydrophobicity and oleophobicity. These coatings are particularly useful in applications requiring anti-fogging or anti-wetting properties, such as optical devices and textiles . The trichlorosilylethyl groups facilitate strong adhesion to various substrates, enhancing the durability of the coatings.

2.2 Template for Nanostructures

In nanotechnology, this compound serves as a template for synthesizing nanostructures like nanoparticles and nanotubes. Its ability to form stable siloxane networks allows for controlled growth of nanostructures with specific geometries and properties, making it valuable in electronic and photonic applications .

Surface Modification

3.1 Functionalization of Surfaces

This compound can modify surfaces to impart specific functionalities. For instance, it can be used to enhance the surface energy of polymers, making them more receptive to further chemical modifications or coatings. This property is crucial in biomedical applications where biocompatibility is required .

3.2 Anti-Corrosion Treatments

The compound is also applied in anti-corrosion treatments for metals and alloys. By forming a protective siloxane layer on the surface, it effectively inhibits corrosion processes, thereby extending the lifespan of metal components in harsh environments .

Case Studies

Wirkmechanismus

The mechanism of action of PSS-Octa(2-trichlorosilylethyl) substituted involves its interaction with various molecular targets and pathways. The trichlorosilylethyl groups can undergo hydrolysis and condensation reactions, leading to the formation of siloxane networks. These networks provide structural stability and enhance the compound’s properties. Additionally, the POSS core can interact with other molecules, facilitating its use in various applications.

Vergleich Mit ähnlichen Verbindungen

- PSS-Octa(3-glycidyloxypropyl) substituted

- PSS-Octa(2-hydroxyethyl) substituted

- PSS-Octa(2-aminopropyl) substituted

Comparison:

- Structural Differences: The primary difference lies in the functional groups attached to the POSS core. Each functional group imparts unique properties to the compound.

- Reactivity: The reactivity of these compounds varies based on the functional groups, affecting their suitability for different applications.

- Applications: While all these compounds are used in materials science and catalysis, their specific applications differ based on their chemical properties.

PSS-Octa(2-trichlorosilylethyl) substituted stands out due to its high reactivity and versatility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Biologische Aktivität

PSS-Octa(2-trichlorosilylethyl) substituted is a silsesquioxane compound characterized by its unique octakisubstituted structure. This compound has garnered attention for its potential biological applications, particularly in drug delivery and biocompatible materials. This article provides a comprehensive overview of its biological activity, including synthesis methods, structural features, and relevant case studies.

Chemical Structure and Properties

PSS-Octa(2-trichlorosilylethyl) is defined by the presence of eight trichlorosilylethyl groups attached to a silsesquioxane backbone. The empirical formula is , with a molecular weight of approximately 1389.96 g/mol. The presence of chlorine atoms in its structure contributes to its unique chemical reactivity and potential antimicrobial properties.

Synthesis

The synthesis of PSS-Octa(2-trichlorosilylethyl) typically involves the reaction of trichlorosilane with an octasiloxane precursor. The general reaction can be represented as follows:

This method allows for the fine-tuning of the compound's properties by varying reaction conditions and precursors.

Antimicrobial Properties

Research suggests that the chlorinated groups in PSS-Octa(2-trichlorosilylethyl) may impart significant antimicrobial properties. The presence of chlorine atoms can enhance the compound's ability to disrupt microbial membranes, making it a candidate for use in coatings or materials designed to inhibit bacterial growth. However, specific studies detailing these effects are still limited and warrant further investigation.

Drug Delivery Applications

The hydrophobic nature of PSS-Octa(2-trichlorosilylethyl) can influence its interactions with biological membranes, suggesting potential applications in drug delivery systems . Its ability to encapsulate hydrophobic drugs while maintaining stability in physiological conditions could enhance therapeutic efficacy.

Comparative Analysis

To understand the unique characteristics of PSS-Octa(2-trichlorosilylethyl), it is beneficial to compare it with other silsesquioxane compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| PSS-Octakis(dimethylsilyloxy) substituted | Contains dimethylsilyloxy groups | More hydrophilic than PSS-Octa(2-trichlorosilylethyl) |

| This compound | Contains trichlorosilane substituents | Higher reactivity due to more chlorine atoms |

| PSS-octamethyl substituted | Fully methylated structure | Greater hydrophobicity compared to chlorinated versions |

| PSS-octaphenyl substituted | Phenyl groups instead of silyl | Different electronic properties affecting reactivity |

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial activity of various silsesquioxanes, including PSS-Octa(2-trichlorosilylethyl). Results indicated that compounds with higher chlorine content exhibited superior antimicrobial effects against Gram-positive and Gram-negative bacteria.

- Drug Delivery Systems : Research on hybrid materials incorporating PSS-Octa(2-trichlorosilylethyl) demonstrated improved drug loading efficiency and release profiles for hydrophobic drugs, indicating its potential utility in pharmaceutical applications.

Eigenschaften

IUPAC Name |

trichloro-[2-[3,5,7,9,11,13,15-heptakis(2-trichlorosilylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]ethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32Cl24O12Si16/c17-53(18,19)1-9-61-41-62(10-2-54(20,21)22)44-65(13-5-57(29,30)31)46-63(42-61,11-3-55(23,24)25)48-67(15-7-59(35,36)37)49-64(43-61,12-4-56(26,27)28)47-66(45-62,14-6-58(32,33)34)51-68(50-65,52-67)16-8-60(38,39)40/h1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQHRTGJRVVVRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](Cl)(Cl)Cl)[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32Cl24O12Si16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390842 | |

| Record name | PSS-Octa(2-trichlorosilylethyl) substituted | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1716.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214675-88-4 | |

| Record name | PSS-Octa(2-trichlorosilylethyl) substituted | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.